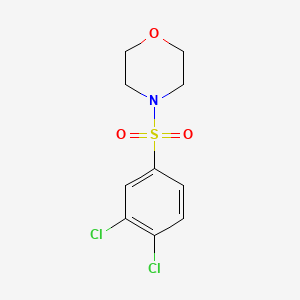

4-((3,4-Dichlorophenyl)sulfonyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRDVOXFXBPTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292297 | |

| Record name | 4-((3,4-Dichlorophenyl)sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74832-73-8 | |

| Record name | NSC81384 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-((3,4-Dichlorophenyl)sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Sulfonylmorpholine Derivatives Research

The sulfonylmorpholine scaffold is a well-established pharmacophore in drug discovery, valued for its favorable physicochemical properties and its ability to engage in meaningful interactions with biological targets. The morpholine (B109124) ring, a heterocyclic amine, is frequently incorporated into drug candidates to enhance their aqueous solubility and metabolic stability. wikipedia.org Its presence can improve the pharmacokinetic profile of a molecule, a critical aspect of drug development.

The addition of a sulfonyl group to the morpholine nitrogen introduces a sulfonamide linkage. Sulfonamides are a cornerstone of medicinal chemistry, famously associated with the first generation of antibacterial drugs. This functional group is a potent hydrogen bond acceptor and can participate in a variety of non-covalent interactions, enabling strong and specific binding to protein targets. nih.gov The combination of the morpholine ring and the sulfonamide group in sulfonylmorpholine derivatives creates a versatile building block for the synthesis of new therapeutic agents. nih.gov Researchers have explored these derivatives for a wide range of applications, including as kinase inhibitors for cancer therapy and as agents targeting central nervous system disorders. nih.gov

Significance of the Dichlorophenylsulfone Moiety in Compound Design

The dichlorophenylsulfone moiety is another critical component that dictates the potential biological effects of 4-((3,4-Dichlorophenyl)sulfonyl)morpholine. The diaryl sulfone group itself is a key structural feature in a number of bioactive compounds, including the antibiotic dapsone. The sulfone group is chemically stable and acts as a rigid linker, helping to correctly orient the phenyl ring for optimal interaction with its biological target.

The presence of two chlorine atoms on the phenyl ring is particularly significant. Halogen atoms, especially chlorine, are often introduced into drug candidates to modulate their lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the dichlorination pattern can influence the electronic nature of the phenyl ring, enhancing its binding affinity to target proteins through various interactions, including halogen bonding. The 3,4-dichloro substitution pattern is a common feature in many pharmacologically active compounds, suggesting its role in fine-tuning the biological activity of the parent molecule. For instance, compounds bearing a dichlorophenyl moiety have been investigated for their activity as transient receptor potential (TRP) channel modulators.

Overview of Academic Research Trajectories for the Compound

Established Synthetic Routes to this compound

The most established and widely utilized method for the synthesis of this compound involves the nucleophilic substitution reaction between morpholine and 3,4-dichlorophenylsulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, a cornerstone in medicinal and organic chemistry. cbijournal.comgoogle.com

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound is contingent on the availability and purity of its precursors: morpholine and 3,4-dichlorophenylsulfonyl chloride.

Morpholine Synthesis: Morpholine is a common heterocyclic compound commercially available. Industrial synthesis often involves the dehydration of diethanolamine (B148213) with sulfuric acid or the reaction of diethylene glycol with ammonia (B1221849) over a hydrogenation-dehydrogenation catalyst at elevated temperatures and pressures. google.com

3,4-Dichlorophenylsulfonyl Chloride Synthesis: This key precursor is typically prepared from 1,2-dichlorobenzene. The synthesis involves a two-step process:

Chlorosulfonation: 1,2-Dichlorobenzene is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

Hydrolysis: The resulting sulfonyl chloride is carefully hydrolyzed to produce 3,4-dichlorobenzenesulfonic acid, which can then be converted back to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Key Reaction Conditions and Catalysis in Compound Synthesis

The reaction of 3,4-dichlorophenylsulfonyl chloride with morpholine to form the sulfonamide is typically carried out in a suitable organic solvent. A base is generally required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. researchgate.netacs.org

Common solvents for this reaction include aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. The choice of base is also critical, with tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) being frequently used. Inorganic bases such as potassium carbonate can also be employed. benthamscience.comnih.gov The reaction is often performed at room temperature, although gentle heating may be applied to increase the reaction rate. acs.org While this reaction is generally efficient without a catalyst, some studies on sulfonamide synthesis have explored the use of catalysts to improve yields and reaction times. cbijournal.com

Table 1: Typical Reaction Conditions for the Synthesis of N-Arylsulfonylmorpholines

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | researchgate.netacs.org |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIEA), Potassium Carbonate | benthamscience.comnih.gov |

| Temperature | Room Temperature to mild heating (e.g., 40-60 °C) | acs.org |

| Stoichiometry | Slight excess of morpholine or equimolar reactants | google.com |

Novel Synthetic Approaches and Methodological Advancements for the Compound

Recent research has focused on developing more efficient and versatile methods for the synthesis of N-heterocycles and sulfonamides, which could be applied to the preparation of this compound. One such approach is the photocatalytic sulfonylation of N-containing heterocycles. nih.gov This method utilizes visible light to promote the reaction, often under mild conditions and without the need for traditional heating.

Another area of advancement is the use of oxidative coupling reactions. For instance, the electrochemical oxidative coupling of amines and thiols presents a direct and environmentally friendly route to sulfonamides. nih.gov This method avoids the need for pre-functionalized starting materials like sulfonyl chlorides. The intramolecular cyclization of allyl sulfonamides is also a recognized method for creating nitrogen-containing heterocycles. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches have been developed for the synthesis of sulfonamides that could be applied to the production of this compound.

One of the key principles of green chemistry is the use of environmentally benign solvents. Research has shown that the sulfonylation of amines can be effectively carried out in water, which is a significant improvement over volatile organic solvents. researchgate.net

Another green approach is the use of solvent-free conditions, often assisted by microwave irradiation. This method can lead to significantly shorter reaction times and higher yields while eliminating the need for a solvent altogether. The use of neutral aluminum oxide (Al₂O₃) as a reusable dehydrating agent in the condensation of sulfonamides with aldehydes also represents a green synthetic strategy.

Table 2: Green Synthetic Approaches for Sulfonamide Formation

| Green Approach | Conditions | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Water as solvent, often with a base like Na₂CO₃ | Environmentally benign, reduced use of organic solvents | researchgate.net |

| Microwave-Assisted Synthesis | Solvent-free, microwave irradiation | Rapid reaction times, high yields, no solvent waste | |

| Catalyst-Free Condensation | Neutral Al₂O₃ as a reusable dehydrating agent | Avoids catalysts, recyclable dehydrating agent | |

| Electrochemical Synthesis | Oxidative coupling of thiols and amines | Avoids pre-functionalized reagents, uses electricity as a clean reagent | nih.gov |

Design and Synthesis of Analogs and Derivatives of this compound

Systematic Substituent Variations on the Phenyl Ring

The 3,4-dichlorophenyl moiety is a key feature of the parent compound, influencing its electronic and steric properties. Systematic variation of the substituents on this phenyl ring is a fundamental strategy in medicinal chemistry to modulate biological activity and pharmacokinetic properties. While specific studies on this compound are not extensively documented in publicly available literature, the principles of substituent effects on similar aryl sulfonamides are well-established.

The position and nature of substituents on the phenyl ring can dramatically alter a compound's activity. For instance, moving the chloro groups to other positions (e.g., 2,4- or 3,5-dichloro) would change the molecule's dipole moment and steric profile, potentially affecting its binding to a biological target. Replacing the chloro groups with other halogens (e.g., fluorine, bromine) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups would systematically probe the electronic requirements for activity.

A hypothetical SAR exploration could involve the synthesis of a library of analogs as depicted in the following table. The resulting biological data would be crucial in determining whether electron-withdrawing or electron-donating groups are preferred and which positions on the phenyl ring are most sensitive to substitution.

| Compound ID | R1 | R2 | Hypothetical Biological Activity (IC50, µM) | Rationale for Variation |

|---|---|---|---|---|

| Parent | Cl | Cl | - | Reference Compound |

| Analog-1 | H | Cl | - | Assess the impact of removing one chloro group. |

| Analog-2 | F | F | - | Evaluate the effect of smaller, more electronegative halogens. |

| Analog-3 | CH3 | CH3 | - | Probe the effect of electron-donating, lipophilic groups. |

| Analog-4 | OCH3 | OCH3 | - | Investigate the influence of electron-donating, polar groups. |

| Analog-5 | CF3 | H | - | Examine the impact of a strong electron-withdrawing group. |

Modifications of the Morpholine Moiety

The morpholine ring is a versatile heterocyclic motif known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. nih.gove3s-conferences.orgsci-hub.seresearchgate.netresearchgate.net Modifications to this moiety can fine-tune a compound's properties and explore new interactions with a target.

Common modifications include the introduction of substituents at various positions on the morpholine ring. For example, adding small alkyl groups (e.g., methyl) to the carbon atoms of the morpholine ring could probe for additional hydrophobic interactions within a binding pocket. The synthesis of such analogs often involves starting from substituted morpholine precursors.

Furthermore, the replacement of the morpholine ring with other cyclic amines, such as piperidine (B6355638) or piperazine (B1678402), can have a profound impact on a compound's biological activity and selectivity. nih.govnih.gov For instance, replacing the morpholine oxygen with a nitrogen atom (to give a piperazine derivative) would introduce a basic center, which could form new ionic interactions or alter the compound's pharmacokinetic profile.

An illustrative set of morpholine modifications and their potential impact is presented in the table below.

| Compound ID | Morpholine Modification | Hypothetical Impact on Properties | Rationale for Modification |

|---|---|---|---|

| Parent | Unsubstituted Morpholine | - | Reference Compound |

| Analog-6 | 2-Methylmorpholine | Increased lipophilicity, potential for steric interactions. | Probe for hydrophobic pockets. |

| Analog-7 | Piperidine | Increased lipophilicity, loss of hydrogen bond acceptor. | Assess the importance of the morpholine oxygen. |

| Analog-8 | Piperazine | Introduction of a basic center, potential for new ionic interactions. | Explore the effect of a second amine. |

| Analog-9 | Thiomorpholine (B91149) | Increased lipophilicity and size compared to oxygen. | Evaluate the impact of replacing the oxygen with sulfur. |

Isosteric Replacements and Bioisosteric Strategies in Compound Optimization

Isosteric and bioisosteric replacements are powerful strategies in medicinal chemistry to fine-tune the properties of a lead compound. A bioisostere is a substituent or group with similar physical or chemical properties to the moiety it replaces, which can result in similar biological activity. nih.gov

For this compound, a key area for bioisosteric replacement is the dichlorophenyl ring. For example, replacing the entire dichlorophenyl ring with a bioisosteric heterocycle, such as a substituted pyridine (B92270) or thiophene (B33073) ring, could maintain the necessary electronic and steric features for activity while potentially improving properties like solubility or metabolic stability. The use of bicyclic systems as phenyl ring bioisosteres is another advanced strategy to enhance the three-dimensional character of a molecule. nih.gov

The sulfonamide linker itself can also be a target for bioisosteric replacement. For instance, a reverse sulfonamide or other linking groups could be explored to alter the geometry and hydrogen bonding capabilities of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Compound

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

Development of QSAR Models for Target Interaction

For a series of aryl sulfonylmorpholine derivatives, a QSAR model would typically be built using a variety of molecular descriptors. These descriptors quantify different aspects of the molecules' structures, such as their steric, electronic, and hydrophobic properties. Examples of descriptors that could be relevant for this class of compounds include:

Electronic descriptors: Hammett constants (σ) for the substituents on the phenyl ring, partial charges on specific atoms.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Molecular connectivity indices.

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to derive an equation that correlates these descriptors with the observed biological activity. A hypothetical QSAR equation might look like:

pIC50 = c0 + c1σ + c2MR + c3*LogP

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. The signs and magnitudes of these coefficients would indicate the importance and direction of the effect of each descriptor on the activity.

Predictive Capabilities and Model Validation for Compound Analogs

A well-validated QSAR model can be a powerful predictive tool. Once a statistically robust model is developed, it can be used to predict the biological activity of newly designed, but not yet synthesized, analogs. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

The predictive power of a QSAR model is assessed through a process called validation. This typically involves splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability). A good QSAR model should not only fit the training set well but also accurately predict the activities of the compounds in the test set.

For a hypothetical QSAR model for this compound analogs, the predictive performance could be visualized by plotting the predicted pIC50 values against the experimental pIC50 values for the test set compounds. A high correlation coefficient (R²) for this plot would indicate good predictive power.

| Compound ID | Experimental pIC50 | Predicted pIC50 (Hypothetical) | Residual |

|---|---|---|---|

| Test-1 | 5.2 | 5.1 | -0.1 |

| Test-2 | 6.1 | 6.3 | +0.2 |

| Test-3 | 4.8 | 4.9 | +0.1 |

| Test-4 | 5.7 | 5.5 | -0.2 |

Conformational Analysis and Stereochemical Considerations in Activity

The three-dimensional arrangement of a molecule is crucial in determining its interaction with biological targets. For this compound, both the flexibility of the morpholine ring and the spatial orientation of the dichlorophenylsulfonyl group are key factors that influence its structure-activity relationship (SAR) and structure-property relationship (SPR).

Conformational Landscape of the Morpholine Ring

The morpholine ring is a saturated six-membered heterocycle that typically adopts a chair conformation to minimize steric strain. This is analogous to the well-studied cyclohexane (B81311) ring. In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. The interconversion between the two chair forms is a rapid process at room temperature, but the presence of bulky substituents can favor one conformation over the other.

The flexible nature of the morpholine ring allows it to act as a versatile scaffold in drug design, capable of presenting its substituents in various spatial orientations for optimal interaction with a biological target. nih.govnist.gov

Stereochemical Implications

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. mdpi.commdpi.com While this compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry, the introduction of substituents on the morpholine ring can lead to the formation of stereoisomers.

For instance, if a substituent is introduced at the C2 or C3 position of the morpholine ring, chiral centers are created, leading to the possibility of enantiomers and diastereomers. The biological activity of these stereoisomers can differ significantly. This is because biological targets, such as enzymes and receptors, are chiral themselves and can exhibit stereospecific recognition. mdpi.com

| Compound Type | Key Structural Feature | Predominant Conformation of Morpholine | Stereochemical Consideration | Potential Impact on Activity |

|---|---|---|---|---|

| 4-Substituted Morpholines | Bulky substituent on Nitrogen | Chair, with substituent likely in equatorial position | Generally achiral unless the substituent is chiral | The equatorial orientation minimizes steric hindrance and can properly orient the substituent for target binding. |

| 2-Substituted Morpholines | Substituent on Carbon adjacent to Oxygen | Chair | Creates a chiral center (R/S enantiomers) | Enantiomers can exhibit different binding affinities and efficacies due to stereospecific interactions with the target. |

| 3-Substituted Morpholines | Substituent on Carbon adjacent to Nitrogen | Chair | Creates a chiral center (R/S enantiomers) | The spatial arrangement of the substituent relative to the rest of the molecule is critical for activity. |

| 2,6-Disubstituted Morpholines | Substituents on both carbons adjacent to Oxygen | Chair | Can exist as cis/trans diastereomers, each as a pair of enantiomers | Diastereomers will have different 3D shapes, significantly impacting how they fit into a binding site. |

The orientation of the 3,4-dichlorophenyl ring relative to the morpholine ring is another important conformational aspect. The bond between the sulfur atom and the nitrogen atom, as well as the bond between the sulfur and the phenyl ring, allow for rotation. These rotations will be governed by the need to minimize steric clashes between the two ring systems. Computational modeling and spectroscopic techniques, such as NMR, can be employed to understand the preferred rotational conformations (rotamers) of such molecules. nih.gov The specific dihedral angles defining the orientation of the phenyl ring will ultimately influence how the chlorine atoms are presented to a potential binding partner, which can be critical for activity.

Molecular Mechanism of Action and Biological Target Elucidation

Identification of Putative Biological Targets and Pathways

The initial and most critical step in understanding the molecular mechanism of any compound is to identify its direct biological targets. For 4-((3,4-Dichlorophenyl)sulfonyl)morpholine, a multi-pronged approach would be necessary to pinpoint the proteins, enzymes, or receptors with which it interacts.

Proteomic and Interactomic Profiling Studies for Compound Interactions

Modern proteomic techniques offer a powerful, unbiased way to identify potential binding partners of a small molecule. Techniques such as chemical proteomics, which often involves immobilizing the compound of interest on a solid support to "fish" for interacting proteins from cell lysates, would be a primary strategy. Subsequent identification of these captured proteins by mass spectrometry would generate a list of putative targets.

Furthermore, interactomic profiling studies could reveal the broader protein networks affected by the compound. Methods like thermal proteome profiling (TPP) could assess changes in protein thermal stability across the proteome in the presence of this compound, with shifts in stability indicating direct binding.

Enzyme Inhibition and Activation Mechanisms by the Compound

Should proteomic studies suggest an interaction with one or more enzymes, the next logical step would be to characterize the nature of this interaction. A battery of in vitro enzyme assays would be conducted to determine if this compound acts as an inhibitor or an activator.

If inhibition is observed, further kinetic studies would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) would be determined to quantify the compound's potency.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Kinase X | KinaseGlo | 5.2 | 2.1 | Competitive |

| Protease Y | FRET | 12.8 | 7.5 | Non-competitive |

| Phosphatase Z | pNPP Assay | > 100 | - | No significant inhibition |

This table is for illustrative purposes only and does not represent actual experimental data.

Receptor Binding Affinity and Ligand-Receptor Dynamics

If the compound is suspected to interact with a cell surface or nuclear receptor, its binding affinity would need to be quantified. Radioligand binding assays are a classic and highly effective method for this purpose. In these assays, a radiolabeled ligand known to bind to the receptor is competed off by increasing concentrations of this compound.

The data from these experiments would be used to calculate the compound's binding affinity (Kd or Ki). Surface plasmon resonance (SPR) is another powerful technique that can provide real-time data on the kinetics of ligand-receptor interactions, including association and dissociation rates.

Cellular and Subcellular Localization Studies of this compound

Understanding where a compound localizes within a cell provides crucial clues about its potential targets and mechanism of action. High-resolution microscopy techniques would be employed to visualize the distribution of this compound. This often involves synthesizing a fluorescently labeled analog of the compound.

Confocal microscopy or super-resolution microscopy could then be used to determine if the compound accumulates in specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum. Co-localization studies with known organelle markers would provide definitive evidence of its subcellular distribution.

Modulation of Signal Transduction Pathways by the Compound

Once putative targets are identified, investigating the downstream consequences of their modulation is essential. This involves examining the effect of this compound on key signal transduction pathways.

Techniques such as Western blotting, ELISA, and reporter gene assays would be used to measure changes in the phosphorylation status of signaling proteins, the levels of second messengers (e.g., cAMP, calcium), and the expression of target genes. For example, if the compound inhibits a specific kinase, a decrease in the phosphorylation of its known substrates would be expected.

Phenotypic Screening and Deconvolution Strategies for Mechanistic Insights

Phenotypic screening, where a compound's effect on a cellular or organismal phenotype is observed without a preconceived target, can be a powerful discovery tool. In the case of this compound, it could be screened against a panel of cell lines representing different diseases or biological states to identify any interesting phenotypic changes, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology.

Following a positive "hit" in a phenotypic screen, the challenging process of target deconvolution begins. This involves a range of techniques, including those mentioned in section 4.1, to identify the specific molecular target responsible for the observed phenotype. This approach ensures that the identified mechanism is relevant to the compound's biological effect.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in virtual screening and in elucidating the structural basis of a compound's activity.

Binding Site Analysis and Interaction Hotspots of the Compound

While specific molecular docking studies for 4-((3,4-dichlorophenyl)sulfonyl)morpholine are not extensively available in the public literature, analysis of its structural motifs—the 3,4-dichlorophenyl group, the sulfonyl linker, and the morpholine (B109124) ring—allows for hypothetical binding site analysis. The dichlorophenyl group can engage in hydrophobic and halogen bond interactions within a protein's binding pocket. The sulfonyl group is a strong hydrogen bond acceptor, and the morpholine ring can also participate in hydrogen bonding and hydrophobic interactions.

Interaction hotspots would likely involve amino acid residues capable of forming these types of interactions. For instance, arginine or lysine (B10760008) residues could form strong hydrogen bonds with the sulfonyl oxygens, while aromatic residues like phenylalanine or tyrosine could stack with the dichlorophenyl ring.

Prediction of Binding Affinities and Orientations

The prediction of binding affinities and orientations relies on scoring functions within docking software. These functions estimate the free energy of binding. For this compound, a favorable binding orientation would likely position the dichlorophenyl group in a hydrophobic pocket and the sulfonyl and morpholine moieties towards polar residues at the protein surface. The predicted binding affinity, often expressed as a docking score or in kcal/mol, would depend on the specific target protein. For related morpholine-based inhibitors, docking scores have been shown to correlate with their experimentally determined inhibitory activities. mdpi.com

| Potential Interacting Residue Type | Likely Interaction with this compound |

| Aromatic (e.g., Phe, Tyr, Trp) | π-π stacking with the dichlorophenyl ring |

| Positively Charged (e.g., Arg, Lys) | Hydrogen bonding with sulfonyl oxygens |

| Polar (e.g., Ser, Thr, Asn, Gln) | Hydrogen bonding with morpholine oxygen/nitrogen |

| Hydrophobic (e.g., Leu, Val, Ile) | Hydrophobic interactions with the dichlorophenyl and morpholine rings |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur. dntb.gov.ua

Conformational Dynamics of the Compound in Biological Environments

In a biological environment, such as the aqueous environment of a protein's active site, this compound would exhibit conformational flexibility. The bonds connecting the phenyl ring, the sulfonyl group, and the morpholine ring can rotate, allowing the molecule to adopt various conformations. MD simulations can track these conformational changes, revealing the most stable and frequently adopted poses when interacting with a target. The flexibility of the morpholine ring, which can exist in a chair or boat conformation, would also be a key aspect to monitor in such simulations.

Protein-Ligand Complex Stability and Dynamics

The stability of a protein-ligand complex can be assessed through MD simulations by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable complex will show minimal fluctuations in RMSD. Furthermore, analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation can reveal the key residues responsible for maintaining the stability of the binding. For similar morpholine-containing compounds, MD simulations have been used to confirm the stability of their interactions within the active site of target proteins. mdpi.com

| MD Simulation Parameter | Information Gained for this compound-Protein Complex |

| Root-Mean-Square Deviation (RMSD) | Stability of the ligand's position and the protein's overall structure. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual amino acid residues upon ligand binding. |

| Hydrogen Bond Analysis | Persistence of hydrogen bonds between the compound and the protein. |

| Radius of Gyration | Compactness of the protein-ligand complex. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of this compound. These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

This information is valuable for understanding the reactivity of the molecule and its ability to participate in various non-covalent interactions. For instance, the electrostatic potential map can highlight the regions of the molecule that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors or interact with negatively charged residues). Such calculations have been applied to other dichlorophenyl-containing molecules to understand their electronic properties. researchgate.net

| Quantum Chemical Property | Significance for this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions. |

| Mulliken Atomic Charges | Provides insight into the charge distribution across the molecule. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

Ligand-Based and Structure-Based Drug Design Methodologies Applied to the Compound

The design of novel therapeutic agents around the this compound scaffold can be approached through two primary computational drug design paradigms: ligand-based and structure-based methods. youtube.com The choice between these depends on the available knowledge of the biological target and known active ligands.

Ligand-Based Drug Design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a compound like this compound, LBDD could involve:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. By analyzing a series of active sulfonylmorpholine analogs, a pharmacophore model can be constructed. This model then serves as a 3D query to search for other molecules, including novel variations of the this compound core, that possess the desired features.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net For a set of analogs of this compound, various physicochemical descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) would be calculated. A statistical model is then developed to correlate these descriptors with activity. researchgate.net Such a model can predict the activity of untested analogs, guiding the synthesis of more potent compounds.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. This approach involves analyzing the interactions between the ligand and the target's binding site to design more effective drugs.

Molecular Docking: This is a cornerstone of SBDD, where the binding orientation and affinity of a ligand within a protein's active site are predicted. youtube.comyoutube.com this compound could be docked into the active site of a relevant enzyme or receptor. The docking simulations would reveal key interactions, such as hydrogen bonds formed by the morpholine oxygen or sulfonyl group, and hydrophobic interactions involving the dichlorophenyl ring. For instance, in studies of N-arylsulfonyl morpholines as γ-secretase inhibitors, docking studies were crucial in understanding how modifications to the morpholine and aryl moieties could enhance potency and modulate properties like cytochrome P450 3A4 liability. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the binding stability and conformational changes that may occur. An MD simulation of this compound bound to its target would help to validate the binding mode predicted by docking and provide insights into the energetics of the interaction.

The table below illustrates the kind of data that would be generated in a hypothetical SBDD study on analogs of this compound targeting a protein kinase.

| Compound ID | R1-Group | R2-Group | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) | Key Interactions |

| 1 | H | H | -8.5 | 150 | H-bond with MET793 |

| 1a | 4-F | H | -8.9 | 110 | H-bond with MET793, Halogen bond with LEU718 |

| 1b | H | 2-CH₃ | -8.2 | 200 | Steric clash with GLY796 |

| 1c | 4-OH | H | -9.2 | 85 | H-bonds with MET793 and LYS745 |

| 1d | 3-Cl | H | -8.7 | 130 | H-bond with MET793 |

Virtual Screening and Lead Discovery Strategies Involving the Compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov this compound can be involved in such strategies either as a query structure or as a member of a compound library being screened.

Pharmacophore-Based Screening: If a pharmacophore model has been developed from a set of active sulfonylmorpholine derivatives, this model can be used to rapidly screen large virtual libraries containing millions of compounds. researchgate.net The goal is to identify molecules that match the pharmacophore's features, thus prioritizing a smaller, more manageable set of compounds for experimental testing. This approach is highly efficient for exploring vast chemical spaces to find diverse scaffolds that could mimic the activity of the original leads. nih.gov

Docking-Based Virtual Screening: In this approach, every compound in a virtual library is docked into the binding site of the target protein. youtube.com The compounds are then ranked based on their predicted binding affinity (docking score). This method is more computationally intensive than pharmacophore screening but provides more detailed information about the potential binding mode of each compound. A library of sulfonylmorpholine derivatives, including this compound, could be screened against a specific target to identify the most promising candidates.

Lead Discovery and Optimization: Once initial "hits" are identified through virtual screening, they undergo a process of lead optimization. Computational methods continue to play a crucial role in this phase. For a hit compound like this compound, chemists would synthesize and test analogs to develop a structure-activity relationship (SAR). nih.gov For example, modifications could be made to the dichlorophenyl ring (e.g., altering the substitution pattern or replacing it with other aromatic systems) or the morpholine moiety to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. abap.co.in Computational predictions of ADMET properties are vital for the early identification of potential liabilities, helping to guide the design of compounds with better drug-like characteristics. nih.gov

The following table presents hypothetical results from a virtual screening campaign aimed at discovering inhibitors for a target enzyme, followed by initial ADMET predictions.

| Compound ID | Source Library | Docking Score (kcal/mol) | Predicted hERG Inhibition | Predicted Caco-2 Permeability | Lipinski's Rule of 5 Violations |

| VS-001 | ZINC15 | -9.8 | Low | High | 0 |

| VS-002 | Enamine | -9.5 | Low | High | 0 |

| This compound | Internal | -9.1 | Low | Moderate | 0 |

| VS-003 | ChemDiv | -8.9 | Moderate | High | 1 |

| VS-004 | ZINC15 | -8.6 | Low | Low | 0 |

In Vitro and Preclinical in Vivo Pharmacological Investigation Mechanistic Focus

Target Engagement Assays and Efficacy Determination in Cellular Models

There is no available information on target engagement assays or the efficacy of 4-((3,4-Dichlorophenyl)sulfonyl)morpholine in cellular models.

No studies have been published detailing the effects of this compound on the activity of specific receptors or enzymes.

There are no reports of this compound being tested in cell-based phenotypic assays related to any disease pathways.

Mechanistic Studies in Animal Models: Proof-of-Principle and Pathway Validation

No preclinical in vivo studies in animal models have been reported for this compound.

Data regarding the in vivo target occupancy and modulation of pathway biomarkers for this compound are not available.

There are no published pharmacodynamic studies to describe the molecular action of this compound in a biological system.

Comparative Studies with Reference Compounds and Established Modulators

No studies have been conducted comparing the activity of this compound with any reference compounds or established modulators.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Sulfonylmorpholine Scaffolds

The sulfonylmorpholine scaffold represents a versatile platform in medicinal chemistry. The morpholine (B109124) ring is a common feature in drugs targeting the central nervous system (CNS) and is known to improve physicochemical properties such as solubility and brain permeability. nih.gov It can participate in various hydrophilic and lipophilic interactions, and its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net The sulfonamide group is also a critical pharmacophore found in numerous FDA-approved drugs, recognized for its ability to form stable interactions with biological targets. nih.govacs.org

Future research will likely focus on expanding the range of known biological targets for this scaffold beyond its initial applications. The structural features of sulfonylmorpholines make them attractive candidates for a diverse set of protein families. For instance, derivatives of morpholine and sulfonamides have shown inhibitory activity against key signaling proteins implicated in cancer, such as the PI3K/mTOR pathway and EGFR/HER-2. mdpi.comnih.govrsc.org Research into novel quinoline-based derivatives with dual-targeting capabilities for EGFR and HER-2 has shown promise, suggesting that incorporating the sulfonylmorpholine moiety into such frameworks could yield potent anti-tumor agents. rsc.org

Furthermore, the transient receptor potential (TRP) vanilloid 4 (TRPV4) channel, a target involved in various physiological processes, has been successfully modulated by complex molecules containing a dichlorophenyl sulfonyl group, indicating another potential avenue for exploration. nih.gov The systematic screening of 4-((3,4-dichlorophenyl)sulfonyl)morpholine and its analogs against diverse panels of kinases, ion channels, and receptors could uncover previously unidentified therapeutic applications.

| Scaffold/Moiety | Known Biological Activities/Targets | Potential Future Targets | Supporting Evidence |

| Morpholine | CNS activity, anticancer, anti-inflammatory, antimicrobial. nih.govresearchgate.net | PI3K/mTOR, Cannabinoid receptors, Acetylcholinesterase (AChE). nih.govmdpi.com | Frequently observed in AChE and MAO inhibitors; known to interact with PI3K kinase family. nih.gov |

| Sulfonamide | Antibacterial, anticancer, antimalarial, antioxidant. nih.gov | Kinases, Dihydropteroate synthetase. acs.org | The moiety's electron-withdrawing nature can enhance molecular interactions and binding affinity. nih.gov |

| Dichlorophenyl | TRPV4 channel activation, Triple reuptake inhibition (serotonin, norepinephrine, dopamine). nih.govnih.gov | Other TRP channels, Neurotransmitter transporters. | Derivatives have shown potent activity in models predictive of antidepressant effects. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Research

For this compound, AI can be applied in several key areas:

De Novo Drug Design: Generative AI algorithms can design novel molecules based on a core scaffold like sulfonylmorpholine. youtube.com By providing the algorithm with desired properties (e.g., high potency, low toxicity, good ADMET profile), it can generate new chemical entities with a higher probability of success. youtube.com These platforms can integrate predictions from various models to guide the generation process. youtube.com

Target Identification and Validation: AI can analyze biological data to identify and validate new molecular targets for which the sulfonylmorpholine scaffold might have a high binding affinity. nih.gov Machine learning models can predict drug-target interactions, helping researchers to prioritize experiments. nih.gov

Property Prediction: ML models are adept at predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govnih.gov By applying these models to virtual libraries of this compound derivatives, researchers can filter out compounds with unfavorable profiles early in the discovery pipeline, focusing resources on the most promising candidates. nih.gov

Advanced Chemical Biology Tools for Mechanistic Studies of this compound

Understanding a compound's precise mechanism of action is fundamental to its development as a therapeutic agent. Advanced chemical biology tools offer powerful methods for elucidating these mechanisms at a molecular level. nih.gov For this compound, these tools can be used to identify direct binding partners and map their engagement within the complex cellular environment.

Key approaches include:

Chemical Probes: A derivative of the parent compound can be synthesized with a reporter tag, such as a fluorescent dye or an affinity handle (e.g., biotin). frontiersin.org These "chemical probes" allow for the visualization of the compound within cells or the isolation of its binding proteins for identification by mass spectrometry. frontiersin.org

Activity-Based Probes (ABPs): ABPs are a specialized class of chemical probes that covalently bind to the active site of specific enzymes. Developing an ABP based on the sulfonylmorpholine scaffold could enable the profiling of entire enzyme families for their interaction with the compound. frontiersin.org The use of sulfonyl fluoride (B91410) probes, for example, has been successful in identifying and studying protein interactions, a strategy that could be adapted for this compound. rsc.org

Bioorthogonal Chemistry: This involves the use of chemical reactions that can occur inside living systems without interfering with native biological processes. frontiersin.org By incorporating a bioorthogonal handle onto this compound, researchers can track the molecule and its interactions in real-time within a living cell. frontiersin.org

These advanced methodologies can provide unprecedented insights into how this compound exerts its biological effects, guiding further optimization and development. nih.gov

| Chemical Biology Tool | Application for this compound | Potential Outcome |

| Chemical Probes | Synthesis of fluorescently-tagged or biotinylated derivatives. frontiersin.org | Visualization of subcellular localization; pull-down and identification of direct protein targets. |

| Activity-Based Probes (ABPs) | Design of a reactive sulfonyl fluoride or similar probe to covalently modify targets. rsc.org | Identification of specific enzymes or proteins that the compound binds to and modulates. |

| Bioorthogonal Chemistry | Incorporation of a "clickable" alkyne or azide (B81097) group onto the scaffold. frontiersin.org | Real-time imaging of compound distribution and target engagement in living cells. |

Translational Research Concepts: Bridging Pre-Clinical Findings to Conceptual Human Biology

Translational research is the critical process of "translating" findings from the laboratory into clinical applications. For a compound like this compound, this involves bridging the gap between pre-clinical data and a conceptual understanding of how it might behave in human biology.

The primary goal is to establish a clear line of sight from early-stage discoveries to potential patient benefits. This requires:

Relevant Pre-clinical Models: The selection of appropriate in vitro and in vivo models is paramount. For example, if the compound shows antiproliferative activity, testing it on a panel of human cancer cell lines, including those from drug-sensitive and multidrug-resistant tumors, can provide valuable data on its potential efficacy and spectrum of activity. mdpi.com Similarly, using animal models that accurately reflect human disease can help predict therapeutic outcomes. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the compound's concentration in the body over time (pharmacokinetics) and its biological effect (pharmacodynamics) is essential. nih.gov This data, gathered from pre-clinical studies, helps to inform what the effective concentration range might be in humans.

Biomarker Identification: Identifying molecular biomarkers that correlate with the compound's activity can aid in patient selection and monitoring treatment response in future clinical trials. For instance, if the compound inhibits a specific protein kinase, the phosphorylation status of a downstream substrate could serve as a biomarker of target engagement and efficacy. nih.gov

By carefully designing and interpreting pre-clinical studies with a clear translational path in mind, researchers can increase the likelihood that the promising findings for this compound in the laboratory will ultimately lead to conceptual benefits in human health.

Q & A

Q. What are the recommended synthetic routes for 4-((3,4-Dichlorophenyl)sulfonyl)morpholine, and how can reaction efficiency be optimized?

A common approach involves sulfonylation of morpholine derivatives using 3,4-dichlorobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

- Nucleophilic substitution : React morpholine with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of morpholine to sulfonyl chloride) and introduce catalytic bases (e.g., triethylamine) to enhance yield (typically 60–75%) .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- HPLC-MS : Confirm molecular weight (expected [M+H]+: ~349.2) and detect impurities. Use a C18 column with acetonitrile/water (70:30) mobile phase .

- NMR (¹H and ¹³C) : Verify substitution patterns. Key signals include aromatic protons (δ 7.4–7.8 ppm for dichlorophenyl) and morpholine protons (δ 3.6–3.8 ppm) .

- Elemental Analysis : Validate empirical formula (C₁₀H₁₀Cl₂NO₃S) with ≤0.3% deviation .

Q. How should researchers handle safety and stability concerns during synthesis?

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. The compound may release toxic HCl fumes during synthesis .

- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases or proteases). Focus on the sulfonyl group’s electrostatic interactions with catalytic residues .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity. Calculate descriptors (logP, polar surface area) to optimize pharmacokinetics .

Q. What experimental strategies resolve contradictions in environmental fate data?

Q. How should researchers integrate theoretical frameworks into mechanistic studies?

- Reaction Mechanism Validation : Apply density functional theory (DFT) to model transition states during sulfonylation. Compare computational activation energies with experimental kinetic data .

- Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG) for intermediate steps to identify rate-limiting stages .

Q. What methodologies address low reproducibility in biological assays involving this compound?

Q. How can isotopic labeling (e.g., ¹⁴C or ²H) improve pharmacokinetic studies?

- Tracer Synthesis : Introduce ¹⁴C at the morpholine ring via nucleophilic substitution with ¹⁴C-labeled morpholine .

- ADME Profiling : Track radiolabeled compound in rodent models using scintillation counting. Measure bioavailability (F ≥ 50%) and tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.